(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL
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Overview
Description
(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is an organic compound that features a benzimidazole moiety linked to a dimethoxyphenyl group via a methanol bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-methyl-1H-benzimidazole-2-amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2,5-dimethoxyphenyl)(1-methyl-1H-1,3-benzimidazol-2-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the benzimidazole ring system makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the dimethoxyphenyl group.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the dimethoxyphenyl group but lacking the benzimidazole moiety.
1-Methyl-1H-benzimidazole-2-amine: Another precursor, featuring the benzimidazole moiety but lacking the dimethoxyphenyl group.
Uniqueness
(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is unique due to the combination of the benzimidazole and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-14-7-5-4-6-13(14)18-17(19)16(20)12-10-11(21-2)8-9-15(12)22-3/h4-10,16,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPSESNPHNTGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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